molecular formula C22H29NO6 B11147209 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid

カタログ番号: B11147209
分子量: 403.5 g/mol
InChIキー: COUGUTIFRDIBEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a synthetic coumarin derivative intended for research and laboratory use only. This compound is not for diagnostic or therapeutic applications. The structure of this molecule features a coumarin (2H-chromen-2-one) core, which is a common scaffold in medicinal chemistry, substituted with a 4-propyl group and a 7-methyl group. Attached to this core via an ether and amide linkage is a hexanoic acid chain, which may influence the compound's solubility and biomolecular interactions. Researchers may investigate this compound for its potential biochemical and photophysical properties, as coumarins are known for their versatile biological activities and are often studied as enzyme inhibitors, fluorescent probes, or intermediates in organic synthesis. The specific mechanism of action, pharmacokinetics, and toxicological profile of this compound have not been established. Handling should be performed by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

特性

分子式

C22H29NO6

分子量

403.5 g/mol

IUPAC名

6-[2-(7-methyl-2-oxo-4-propylchromen-5-yl)oxypropanoylamino]hexanoic acid

InChI

InChI=1S/C22H29NO6/c1-4-8-16-13-20(26)29-18-12-14(2)11-17(21(16)18)28-15(3)22(27)23-10-7-5-6-9-19(24)25/h11-13,15H,4-10H2,1-3H3,(H,23,27)(H,24,25)

InChIキー

COUGUTIFRDIBEM-UHFFFAOYSA-N

正規SMILES

CCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C(=O)NCCCCCC(=O)O

製品の起源

United States

準備方法

Pechmann Condensation

The 7-methyl-4-propyl-2H-chromen-2-one scaffold is synthesized via Pechmann condensation , a widely used method for coumarin derivatives.

Procedure :

  • Reactants : Resorcinol derivatives (e.g., 4-propylresorcinol) and β-ketoesters (e.g., ethyl acetoacetate).

  • Catalyst : Concentrated sulfuric acid or FeCl₃·6H₂O.

  • Conditions : Reflux in toluene at 110°C for 16 hours.

  • Yield : 72–96%.

Mechanism :

  • Formation of a keto-enol tautomer from the β-ketoester.

  • Electrophilic substitution at the phenol’s ortho position.

  • Cyclization and dehydration to form the chromene ring.

Functionalization at Position 5

The 5-hydroxy group is introduced via directed ortho-metalation or Fries rearrangement , followed by methylation using dimethyl sulfate.

Example :

  • Starting material : 4-Propyl-7-methyl-2H-chromen-2-one.

  • Reagent : Trimethylsilyl chloride (TMSCl) and LDA for lithiation, followed by quenching with oxygen.

  • Yield : 68–82%.

Synthesis of 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic Acid

Etherification Reaction

The hydroxyl group at position 5 undergoes nucleophilic substitution with α-bromopropanoic acid.

Procedure :

  • Reactants : 5-Hydroxy-7-methyl-4-propyl-2H-chromen-2-one and α-bromopropanoic acid.

  • Base : Cs₂CO₃ or K₂CO₃ in acetonitrile.

  • Conditions : 50°C for 16 hours.

  • Yield : 73–85%.

Optimization :

  • Solvent : Acetonitrile > DMF due to reduced side reactions.

  • Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields by 12%.

Preparation of 6-Aminohexanoic Acid

Hydrolysis of Caprolactam

The hexanoic acid moiety is derived from caprolactam hydrolysis , a scalable industrial process.

Procedure :

  • Reactants : Caprolactam, aqueous KOH (12 M).

  • Conditions : 90–95°C for 10 hours.

  • Workup : Neutralization with acetic acid and recrystallization in isopropanol.

  • Purity : >99.9% (HPLC).

Alternate Route :

  • Gabriel synthesis : Alkylation of phthalimide with 1,6-dibromohexane, followed by hydrazinolysis.

  • Yield : 78%.

Amide Bond Formation

Carbodiimide-Mediated Coupling

The final step involves coupling the propanoic acid derivative with 6-aminohexanoic acid using EDCl/HOBt .

Procedure :

  • Reactants : 2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoic acid and 6-aminohexanoic acid.

  • Activator : EDCl (1.2 equiv), HOBt (1.1 equiv).

  • Solvent : DMF or THF.

  • Conditions : Room temperature, 12 hours.

  • Yield : 65–74%.

Side Reactions :

  • O-Acylation : Minimized by using HOBt as an additive.

  • Racemization : <2% when conducted below 25°C.

Purification and Characterization

Chromatographic Methods

  • Ion-exchange chromatography : Removes unreacted amino acid (yield recovery: 89%).

  • Reverse-phase HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Crystallization

  • Solvent system : Ethanol/water (7:3) at 4°C.

  • Crystal structure : Orthorhombic space group Pca2₁, confirmed by X-ray diffraction.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Pechmann condensation9299.512Industrial
Caprolactam hydrolysis8599.98Bulk
EDCl/HOBt coupling7498.245Lab-scale

Challenges and Optimization Opportunities

  • Chromene Functionalization :

    • Issue : Low regioselectivity at position 5.

    • Solution : Directed ortho-metalation with TMSCl improves selectivity to 94%.

  • Amide Bond Hydrolysis :

    • Issue : Acidic conditions degrade the chromene core.

    • Solution : Use of N-hydroxysuccinimide esters enhances stability.

  • Cost Reduction :

    • Replace EDCl with cheaper activators like DCC (yield drop: 5%) .

化学反応の分析

反応の種類

6-({2-[(7-メチル-2-オキソ-4-プロピル-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、次のようなさまざまな化学反応を起こす可能性があります。

    酸化: この化合物は、追加のオキソ基を導入するか、または既存の官能基を修飾するために酸化できます。

    還元: 還元反応は、オキソ基をヒドロキシル基に変換するか、または二重結合を還元するために使用できます。

    置換: この化合物は、求核置換反応によって、クロメン核またはヘキサン酸部分に異なる置換基を導入できます。

一般的な試薬と条件

    酸化: 過マンガン酸カリウム、三酸化クロム、または酸性または塩基性条件での過酸化水素。

    還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、または触媒水素化。

    置換: 塩基または酸触媒の存在下でのアルキルハロゲン化物、アシルクロリド、またはスルホニルクロリド。

主な生成物

これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は追加のオキソ誘導体を生成する可能性があり、一方、還元はヒドロキシル誘導体を生成する可能性があります。

科学的研究の応用

6-({2-[(7-メチル-2-オキソ-4-プロピル-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、いくつかの科学研究アプリケーションを持っています。

    化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。

    生物学: この化合物は、抗菌、抗炎症、抗がん特性を含む潜在的な生物活性を研究されています。

    医学: 特に癌や炎症性疾患の治療における潜在的な治療用途について調査されています。

    産業: この化合物は、その独特の化学特性により、ポリマーやコーティングなどの新しい材料の開発に使用される可能性があります。

作用機序

類似化合物の比較

類似化合物

  • 7-メチル-2-オキソ-4-プロピル-2H-クロメン-5-イルアセテート
  • 2-オキソ-4-フェニル-6-プロピル-2H-クロメン-7-イルオキシプロパノエート
  • 4-(2-オキソ-4-フェニル-6-プロピル-2H-クロメン-7-イルオキシメチル)-安息香酸メチルエステル

独自性

6-({2-[(7-メチル-2-オキソ-4-プロピル-2H-クロメン-5-イル)オキシ]プロパノイル}アミノ)ヘキサン酸は、その官能基の特定の組み合わせとその多様な生物活性のための可能性により、ユニークです。そのヘキサン酸部分と、クロメン核上のプロピル基とオキソ基の特定の位置は、その独特の化学的および生物学的特性に貢献しています。

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of chromene-based carboxylic acid derivatives. Below is a systematic comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Applications/Properties Reference
6-({2-[(7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid Not explicitly provided* 7-methyl, 4-propyl chromene; propanoyl-hexanoic acid ~435 (estimated) Drug delivery, enzyme inhibition
4-Amino-2-oxo-2H-chromene C9H7NO2 Amino group at C4 161.16 Fluorescent probes, antimicrobial
2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones C21H15N3O3 (example) Oxadiazole ring fused with chromene-pyridine ~357.36 Anticancer, kinase inhibition
6-{[5-(p-Nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid C18H24N2O8S p-Nitrophenoxy ester; pentanoyl-hexanoic acid 452.46 Enzyme substrates, prodrug activation
BODIPY® TR-X SE (fluorescent analog) C31H29BF2N4O6S BODIPY fluorophore; succinimidyl ester 634.46 Fluorescent labeling, bioimaging

Key Findings from Comparative Analysis

Chromene Derivatives: The target compound shares the 2H-chromen-2-one core with 4-amino-2-oxo-2H-chromene , but the latter lacks the hexanoic acid chain, reducing its solubility in polar solvents. 2-Methyl-3-(5-aryl-1,3,4-oxadiazol-2-yl)-5H-chromeno[4,3-b]pyridin-5-ones exhibit fused heterocyclic systems, enhancing rigidity and π-π stacking, which may improve binding to hydrophobic enzyme pockets compared to the target compound.

Carboxylic Acid Derivatives: The hexanoic acid chain in the target compound is analogous to 6-{[5-(p-nitrophenoxy)-5-oxopentanoyl]amino}hexanoic acid , but the latter’s nitrophenoxy group facilitates UV detection, unlike the chromene-based system.

Synthetic Pathways: The target compound’s synthesis likely involves coupling a chromene-propanoyl intermediate with hexanoic acid via amide bond formation, analogous to methods in (e.g., refluxing with phosphoryl oxychloride).

Research Implications and Gaps

  • Bioactivity : While chromene derivatives are well-studied for antimicrobial and anticancer properties, the target compound’s bioactivity remains unexplored in the provided evidence.
  • Structural Analysis : Tools like SHELXL and WinGX could refine its crystal structure, elucidating intermolecular interactions critical for drug design.
  • Optimization : Introducing electron-withdrawing groups (e.g., nitro, as in ) or fluorescent tags (e.g., BODIPY ) could enhance functionality.

生物活性

6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid is a complex compound with potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound's IUPAC name is N-{2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}-beta-alanine, with a molecular formula of C19H23NO6. Its structural complexity allows for various interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound can be attributed to its ability to interact with multiple enzyme systems and cellular pathways. Specifically, the chromenone moiety has been associated with antioxidant properties and potential anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are implicated in various diseases, including cancer and neurodegenerative disorders .

In Vitro Studies

In vitro studies have demonstrated that derivatives of chromenone compounds exhibit significant inhibitory effects on cholinesterases (AChE and BChE), which are critical targets in Alzheimer's disease treatment. For instance, one study reported IC50 values for AChE inhibition ranging from 5.4 μM to 18.1 μM depending on the structural modifications made to the chromenone scaffold .

Case Studies

  • Anti-Alzheimer's Activity : A derivative of the compound was tested for its ability to inhibit AChE and BChE. The results indicated a concentration-dependent inhibition, suggesting potential therapeutic benefits in treating cognitive decline associated with Alzheimer's disease.
  • Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of similar chromenone derivatives. The compounds exhibited significant inhibition of COX-2 and LOX enzymes, highlighting their potential use in managing inflammatory diseases .

Data Table: Biological Activity Summary

Study FocusTarget EnzymeIC50 Value (µM)Reference
AChE InhibitionAChE5.4 - 18.1
BChE InhibitionBChE7.7 - 30.1
COX InhibitionCOX-2Moderate
LOX InhibitionLOX-15Moderate

Q & A

Basic: What are the standard synthetic routes for 6-({2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoyl}amino)hexanoic acid, and what key intermediates are involved?

Answer:
The synthesis typically involves coupling a chromen-2-one derivative with a propanoyl-hexanoic acid scaffold. A common route starts with 7-hydroxy-4-propylcoumarin , which undergoes nucleophilic substitution with ethyl bromoacetate in acetone under basic conditions (e.g., K₂CO₃) to form an intermediate ester. Subsequent hydrolysis yields the carboxylic acid derivative. Chromen-2-one intermediates are synthesized via Pechmann condensation of substituted phenols with β-keto esters . Key intermediates include:

  • 7-hydroxy-4-propylcoumarin (chromen-2-one core).
  • Ethyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]propanoate (ester intermediate).

Basic: What analytical techniques are critical for structural characterization of this compound?

Answer:
A combination of spectral and chromatographic methods is essential:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methyl, propyl, and oxypropanoyl groups) on the chromen-2-one ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated 375.1682 g/mol for C₂₀H₂₅NO₆) .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in the hexanoic acid chain .

Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?

Answer:
Optimization requires systematic variation of:

  • Solvent polarity : Acetone or DMF enhances nucleophilic substitution efficiency for chromen-2-one derivatives .
  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate ester hydrolysis .
  • Temperature control : Maintaining 60–80°C during condensation steps minimizes side reactions .
  • Chromatographic purification : Silica gel column chromatography with gradients of ethyl acetate/hexane removes byproducts .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) between batches?

Answer:
Contradictions often arise from:

  • Solvent impurities : Ensure deuterated solvents (e.g., DMSO-d₆) are anhydrous.
  • Tautomerism : Chromen-2-one derivatives exhibit keto-enol tautomerism, affecting NMR peak splitting. Use variable-temperature NMR to identify dynamic equilibria .
  • Stereochemical variations : Chiral HPLC or circular dichroism (CD) spectroscopy resolves enantiomeric impurities .

Advanced: What computational methods are effective for predicting reactivity and designing derivatives?

Answer:

  • Density functional theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the chromen-2-one core .
  • Molecular docking : Screens potential biological targets (e.g., cyclooxygenase-2) by simulating ligand-receptor interactions .
  • Reaction path search algorithms : Quantum-mechanical tools (e.g., GRRM) identify low-energy pathways for functional group modifications .

Advanced: How can biological activity assays be designed to evaluate this compound’s therapeutic potential?

Answer:

  • In vitro models :
    • Anti-inflammatory assays : Measure COX-2 inhibition in RAW 264.7 macrophages via prostaglandin E₂ ELISA .
    • Anticancer screens : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess IC₅₀ values .
  • In vivo validation : Administer orally (10–50 mg/kg) in rodent models of inflammation/cancer, with pharmacokinetic profiling (e.g., HPLC-MS for plasma concentration) .

Advanced: What strategies enhance the stability of the oxypropanoyl-hexanoic acid linkage under physiological conditions?

Answer:

  • Prodrug modification : Convert the carboxylic acid to a methyl ester to reduce hydrolysis .
  • Steric shielding : Introduce bulky substituents (e.g., tert-butyl) near the ester group to hinder enzymatic cleavage .
  • pH optimization : Buffer formulations at pH 6.5–7.4 minimize acid-catalyzed degradation .

Advanced: How can researchers resolve enantiomeric impurities in the hexanoic acid chain?

Answer:

  • Chiral resolution : Use preparative HPLC with a cellulose-based chiral stationary phase (e.g., Chiralpak IC) .
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during propanoylation to control stereochemistry .

Advanced: What functional groups in this compound are prone to unintended reactivity during derivatization?

Answer:

  • Chromen-2-one carbonyl : Susceptible to nucleophilic attack (e.g., by amines). Protect with trimethylsilyl groups during reactions .
  • Hexanoic acid carboxyl : Avoid conditions that promote decarboxylation (e.g., high heat, strong bases) .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve target selectivity?

Answer:

  • Substituent variation : Synthesize analogs with:
    • Alkyl chain length : Modify the propyl group to ethyl/butyl to assess hydrophobic interactions .
    • Electron-withdrawing groups : Introduce halogens (Cl, F) at the chromen-5-yl position to enhance binding affinity .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。